molecular formula C12H16F3N5S B456057 4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B456057
M. Wt: 319.35g/mol
InChI Key: NRAMVPKRHQRASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrazole ring, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. One common approach is the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Scientific Research Applications

4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ISOBUTYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16F3N5S

Molecular Weight

319.35g/mol

IUPAC Name

4-(2-methylpropyl)-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16F3N5S/c1-7(2)5-19-10(16-17-11(19)21)6-20-8(3)4-9(18-20)12(13,14)15/h4,7H,5-6H2,1-3H3,(H,17,21)

InChI Key

NRAMVPKRHQRASC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=NNC(=S)N2CC(C)C)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC2=NNC(=S)N2CC(C)C)C(F)(F)F

Origin of Product

United States

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